5,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride 5,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1170145-13-7
VCID: VC15936520
InChI: InChI=1S/C13H17N3.ClH/c1-4-10-7-11-9(3)5-8(2)6-12(11)15-13(10)16-14;/h5-7H,4,14H2,1-3H3,(H,15,16);1H
SMILES:
Molecular Formula: C13H18ClN3
Molecular Weight: 251.75 g/mol

5,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride

CAS No.: 1170145-13-7

Cat. No.: VC15936520

Molecular Formula: C13H18ClN3

Molecular Weight: 251.75 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride - 1170145-13-7

Specification

CAS No. 1170145-13-7
Molecular Formula C13H18ClN3
Molecular Weight 251.75 g/mol
IUPAC Name (3-ethyl-5,7-dimethylquinolin-2-yl)hydrazine;hydrochloride
Standard InChI InChI=1S/C13H17N3.ClH/c1-4-10-7-11-9(3)5-8(2)6-12(11)15-13(10)16-14;/h5-7H,4,14H2,1-3H3,(H,15,16);1H
Standard InChI Key TYCDQMVMMUHTEA-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C=C(C=C2N=C1NN)C)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

5,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride is a substituted quinoline derivative with the following structural attributes:

  • Quinoline backbone: A bicyclic system comprising a benzene ring fused to a pyridine ring.

  • Substituents:

    • Methyl groups at positions 5 and 7.

    • An ethyl group at position 3.

    • A hydrazine (-NH-NH2_2) group at position 2.

    • Hydrochloride salt form, enhancing solubility in polar solvents .

The compound’s systematic IUPAC name is 2-hydrazinyl-5,7-dimethyl-3-ethylquinoline hydrochloride. Its molecular formula and weight are confirmed via high-resolution mass spectrometry (HRMS), with an exact mass of 251.088 Da .

Crystallographic and Stereochemical Features

While X-ray crystallographic data for this specific compound are unavailable, analogous hydrazinoquinoline structures exhibit planar quinoline rings with substituents adopting equatorial orientations to minimize steric hindrance . The hydrochloride salt likely forms ionic interactions between the hydrazine group and chloride ions, stabilizing the crystal lattice.

Physicochemical Properties

Spectroscopic Characteristics

  • UV-Vis Spectroscopy: Quinoline derivatives typically absorb in the 250–350 nm range due to π→π* transitions. The hydrazine group may introduce additional n→π* transitions near 300 nm .

  • NMR Spectroscopy: 1H^1\text{H}-NMR spectra would show signals for methyl (δ 1.2–1.5 ppm), ethyl (δ 1.0–1.3 ppm for CH3_3, δ 2.3–2.6 ppm for CH2_2), and hydrazine protons (δ 3.5–4.5 ppm) .

Synthesis and Manufacturing

Industrial-Scale Production Considerations

  • Yield Optimization: Catalytic methods using Lewis acids (e.g., ZnCl2_2) could enhance reaction efficiency.

  • Purification: Recrystallization from ethanol-water mixtures to achieve >95% purity .

Applications in Scientific Research

Analytical Chemistry

The compound’s hydrazine moiety enables derivatization of carbonyl-containing analytes (e.g., ketones, aldehydes) for LC-MS detection. Key advantages include:

  • Enhanced Sensitivity: Hydrazone formation increases molecular weight, improving ionization efficiency .

  • Chromatographic Resolution: Hydrophobic substituents (methyl, ethyl) prolong retention times on reversed-phase columns, aiding in analyte separation .

Table 1: Comparison of Derivatization Agents

AgentTarget AnalytesDetection Limit (nM)Reference
2-HydrazinoquinolineCarboxylic acids0.5
Dansyl HydrazineAldehydes/Ketones2.0
This CompoundHypotheticalUnder investigation

Future Research Directions

  • Pharmacokinetic Studies: Evaluate bioavailability and metabolic pathways.

  • Derivatization Efficiency: Optimize reaction conditions for LC-MS applications.

  • Toxicological Profiling: Assess chronic exposure risks in model organisms.

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